4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid
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Overview
Description
4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid is a complex organic compound with the molecular formula C18H16N2O6S2 and a molecular weight of 420.467 . This compound features a benzoic acid core with various functional groups, including carboxyl, amino, and disulfide linkages, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediates, such as 4-carboxyaniline and 2-oxoethyl disulfide. These intermediates undergo a series of reactions, including acylation and disulfide bond formation, to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like amines and alcohols.
Scientific Research Applications
4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein disulfide bonds and their role in protein folding and stability.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid involves its ability to interact with various molecular targets. The disulfide bonds can undergo redox reactions, influencing the redox state of cellular environments. This compound can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby affecting their structure and function .
Comparison with Similar Compounds
Similar compounds to 4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid include:
4-[(2-Carboxyethyl)amino]benzoic acid: Differing by the presence of a carboxyethyl group instead of the disulfide linkage.
4-{[1-(4-Carboxyanilino)-2,2,2-trichloroethyl]amino}benzoic acid: Featuring a trichloroethyl group instead of the disulfide linkage. These compounds share similar functional groups but differ in their specific substituents, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
15088-45-6 |
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Molecular Formula |
C18H16N2O6S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[[2-[[2-(4-carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H16N2O6S2/c21-15(19-13-5-1-11(2-6-13)17(23)24)9-27-28-10-16(22)20-14-7-3-12(4-8-14)18(25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26) |
InChI Key |
MAVQEIXRTYVUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSSCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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